molecular formula C11H13Cl2NO B12831243 4-Chloro-N-(3-chloro-2-methylphenyl)butyramide

4-Chloro-N-(3-chloro-2-methylphenyl)butyramide

Cat. No.: B12831243
M. Wt: 246.13 g/mol
InChI Key: YTFOKDALOHUPSO-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chloro-2-methylphenyl)butyramide, also known as PCC-0100140, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensitive calcium channel primarily expressed in sensory neurons and is a well-validated target for investigating pain pathways, thermosensation, and migraine. This compound effectively inhibits channel activation by cooling agents like menthol and icilin, making it a valuable pharmacological tool for dissecting the role of TRPM8 in cold hypersensitivity and chronic pain conditions. Beyond neurology, research has expanded into oncology, as TRPM8 expression has been documented in various cancers, including prostate and pancreatic tumors. Studies utilizing this antagonist help explore the channel's functional role in cancer cell proliferation, migration, and survival. With its high potency and selectivity, this compound is a critical compound for basic research and drug discovery efforts aimed at the TRPM8 pathway. The product is supplied with guaranteed high purity and stability for reliable experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Source: PubChem Source: RHO Product Catalog

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

4-chloro-N-(3-chloro-2-methylphenyl)butanamide

InChI

InChI=1S/C11H13Cl2NO/c1-8-9(13)4-2-5-10(8)14-11(15)6-3-7-12/h2,4-5H,3,6-7H2,1H3,(H,14,15)

InChI Key

YTFOKDALOHUPSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-chloro-2-methylphenyl)butyramide typically involves the reaction of 3-chloro-2-methylaniline with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-chloro-2-methylphenyl)butyramide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

Scientific Research Applications

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)
4-Chloro-N-(3-chloro-2-methylphenyl)butyramide can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Application Methodology Notes
HPLC AnalysisReverse Phase HPLCScalable and suitable for pharmacokinetics
Mass SpectrometryCompatible with formic acid substitutionEnhances detection sensitivity

Pharmacological Applications

2. Drug Development Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like telmisartan. Its role in drug synthesis is critical due to its ability to undergo various chemical transformations while maintaining structural integrity .

Case Study: Synthesis of Telmisartan
In a patent detailing the synthesis of telmisartan, this compound is utilized as a precursor in a multi-step process involving cyanation and hydrolysis reactions. This demonstrates its significance in developing effective therapeutic agents .

Material Science Applications

3. Cell Biology and Culture
The compound has been explored for applications in cell culture and modification, where it may influence cellular responses due to its structural properties. Its potential effects on cell signaling pathways are under investigation, contributing to the understanding of cellular mechanisms .

Field Application Potential Impact
Cell BiologyCell culture and modificationUnderstanding cellular mechanisms
PharmacologyIntermediate for drug synthesisDevelopment of antihypertensive medications

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-chloro-2-methylphenyl)butyramide involves its interaction with specific molecular targets. The chlorine atoms and the amide group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-(3-methylphenyl)butyramide

  • Structure: Differs by lacking the 2-methyl and 3-chloro substituents on the phenyl ring. Molecular formula: C₁₁H₁₃Cl₂NO (target) vs. C₁₁H₁₄ClNO (this compound) .
  • The absence of a second chloro substituent may reduce melting point compared to the target compound.
  • Synthesis : Prepared via condensation of 4-chlorobutyryl chloride with 3-methylaniline, similar to methods in for sulfonamide derivatives .
  • Applications : Used as a chemical intermediate; its chloro and methyl groups may confer bioactivity in drug discovery .

4-Chloro-N-(3-fluorophenyl)butyramide and 4-Chloro-N-(4-fluorophenyl)butyramide

  • Structure: Fluoro substituents replace chloro groups on the phenyl ring.
  • Physical Properties : Catalog entries list these as solids (97% purity), but melting points and solubility data are unavailable. The fluoro substituents may enhance metabolic stability in biological applications compared to chloro analogs .

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a)

  • Structure : Contains a sulfamoylphenyl group and a tetrahydrofuran moiety, unlike the target compound’s simple aryl substituent.
  • Physical Properties : Melting point 180–182°C; synthesized in 51% yield via butyryl chloride and amine coupling .
  • Spectroscopy : Key NMR signals include δ 10.28 (amide NH) and δ 174.5 (carbonyl C=O), consistent with butyramide motifs. The sulfonamide group introduces additional deshielding effects .

4-Hydroxy-N,N-dimethyl butyramide

  • Structure : Features a hydroxy group instead of chloro on the butyramide chain and a dimethylamide group.
  • Applications : Used as a raw material in pharmaceutical synthesis (e.g., Lipenan). The hydroxy group increases polarity, contrasting with the lipophilic chloro substituents in the target compound .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Applications Key References
4-Chloro-N-(3-chloro-2-methylphenyl)butyramide C₁₁H₁₃Cl₂NO 3-Chloro-2-methylphenyl, 4-Cl Not reported Potential agrochemical intermediate Inferred
4-Chloro-N-(3-methylphenyl)butyramide C₁₁H₁₄ClNO 3-Methylphenyl, 4-Cl Not reported Drug discovery intermediate
4-Chloro-N-(3-fluorophenyl)butyramide C₁₁H₁₂ClFNO 3-Fluorophenyl, 4-Cl Not reported Biochemical research
(S)-N-(4-Sulfamoylphenyl)butyramide (5a) C₁₄H₁₉N₂O₅S Sulfamoylphenyl, tetrahydrofuran 180–182 Polymeric precursor
4-Hydroxy-N,N-dimethyl butyramide C₆H₁₃NO₂ Hydroxy, dimethylamide Not reported Pharmaceutical raw material

Key Findings

  • Synthetic Yields : Amide couplings (e.g., using butyryl chloride) typically yield 45–55%, suggesting efficient routes for the target compound .
  • Spectroscopic Trends : Amide protons (δ ~10 ppm in DMSO) and carbonyl carbons (δ ~170 ppm) are consistent across butyramides, with shifts influenced by substituents .

Biological Activity

4-Chloro-N-(3-chloro-2-methylphenyl)butyramide is a synthetic organic compound characterized by its unique structural features, including a butyramide backbone with chloro and methyl substituents on the aromatic ring. Its molecular formula is C12H13Cl2NC_{12}H_{13}Cl_{2}N with a molecular weight of approximately 256.15 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly antimicrobial properties and interactions within biological systems.

The compound is a white solid with a melting point ranging from 150 to 152 °C. The presence of halogen substituents, particularly chlorines, enhances its lipophilicity, which is often associated with improved biological interactions.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₃Cl₂N
Molecular Weight256.15 g/mol
Melting Point150 - 152 °C
CAS Number500346-91-8
SMILESCC1=C(C=CC=C1Cl)NC(=O)CCCCl

Biological Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity . The dual chlorination pattern and specific substitution on the aromatic ring may confer distinct biological activities compared to related compounds.

Antimicrobial Properties

Research has highlighted the potential of this compound in combating various microbial strains. Its effectiveness can be attributed to the ability of halogenated compounds to disrupt microbial cell membranes or interfere with essential metabolic processes.

While detailed mechanisms are still under investigation, it is hypothesized that the compound may exert its effects through:

  • Membrane Disruption : Halogenated compounds often integrate into lipid membranes, increasing permeability and leading to cell lysis.
  • Enzyme Inhibition : The structural features may allow it to act as an inhibitor for specific enzymes critical for microbial survival.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Study on Antimicrobial Efficacy :
    • A comparative study evaluated various butyramides against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar halogen substitutions exhibited significant antimicrobial activity, suggesting that this compound may follow suit .
  • Pharmacological Profile Assessment :
    • In vitro assays have shown that compounds with dual chlorination patterns tend to have enhanced bioactivity compared to their mono-substituted counterparts. This aligns with findings from other studies focusing on chlorinated phenyl derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for 4-Chloro-N-(3-chloro-2-methylphenyl)butyramide?

  • Synthesis : The compound can be synthesized via nucleophilic substitution and condensation reactions. A typical route involves reacting 4-chlorobutyryl chloride with 3-chloro-2-methylaniline in anhydrous pyridine or dichloromethane. The reaction is monitored via TLC, and the product is purified using flash chromatography (e.g., silica gel with methylene chloride/ethyl acetate gradients) .
  • Characterization : Confirm structure using 1H^1H NMR (e.g., δ 8.21 ppm for NH proton), 13C^{13}C NMR (e.g., δ 170.9 ppm for carbonyl), and IR (e.g., 1651 cm1^{-1} for C=O stretch). Mass spectrometry (ESI) provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 268.1) .

Q. How is purity assessed post-synthesis?

  • Purity is validated via HPLC (reverse-phase C18 column) and melting point analysis. Flash chromatography with silica gel and recrystallization (e.g., ethanol or ethyl acetate) are standard purification methods. Consistent NMR integration ratios and absence of extraneous peaks confirm purity .

Q. What spectroscopic techniques are critical for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon backbone. For example, aromatic protons appear at δ 7.37–6.86 ppm, while the butyramide chain protons resonate at δ 3.61–1.34 ppm .
  • IR : Key bands include NH stretch (~3345 cm1^{-1}) and carbonyl stretch (1651–1685 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal structure using SHELXL (for refinement) and ORTEP-3 (for visualization) .

Advanced Research Questions

Q. How do solvation effects influence spectroscopic properties and reactivity?

  • Solvent polarity impacts NMR chemical shifts and IR stretching frequencies. For example, polar solvents like DMSO-d6_6 may cause NH proton downfield shifts due to hydrogen bonding. Solvation-free energy calculations (e.g., COSMO-RS) predict solubility and stability in different solvents .
  • Reactivity in nucleophilic substitution (e.g., chloro group replacement) varies with solvent dielectric constant. Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Q. What strategies resolve contradictions in synthetic yields for structurally similar derivatives?

  • Yield discrepancies (e.g., 88% vs. 19% for similar butyramides) arise from substituent steric/electronic effects and reaction conditions. Optimize by:

  • Adjusting stoichiometry of 4-chlorobutyryl chloride and amine.
  • Using coupling agents (e.g., EDCI/HOBt) to activate carbonyl groups.
  • Modifying temperature (e.g., 0°C for exothermic reactions) .

Q. How does hydrogen bonding govern crystal packing and stability?

  • Graph set analysis (e.g., Etter’s rules) identifies NH···O and CH···Cl interactions. In 4-chloro-N-(3-chlorophenyl)benzamide, N–H···O hydrogen bonds form infinite chains (C(4) motif), while Cl···Cl contacts contribute to layer stacking .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl···H contacts account for ~15% of crystal packing) .

Q. What computational methods predict bioactivity and structure-activity relationships (SAR)?

  • Molecular docking : Target bacterial enzymes (e.g., acps-pptase) to assess binding affinity. The trifluoromethyl group in analogs enhances hydrophobic interactions .
  • QSAR models : Use descriptors like logP and topological polar surface area (TPSA) to correlate substituent effects with antiproliferative activity .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker AXS) for structure refinement. For twinned crystals, employ SHELXL’s TWIN/BASF commands .
  • Hydrogen Bond Analysis : Generate interaction maps with Mercury (CCDC) and validate with graph set analysis .

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